5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with chlorophenyl, isopropylphenyl, and carboxylic acid groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions:
Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be carried out using carbon dioxide under high pressure and temperature or through the use of carboxylating agents like carbonyl diimidazole.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to enhance the efficiency and selectivity of each step. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the isopropyl group.
5-(4-Chlorophenyl)-1-(2-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of isopropyl.
Uniqueness
The presence of the isopropyl group in 5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1-(2-propan-2-ylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12(2)16-6-4-5-7-17(16)23-19(14-8-10-15(21)11-9-14)18(20(24)25)13(3)22-23/h4-12H,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKJMVCLJBALTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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